6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine
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Overview
Description
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system with nitrogen atoms, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-aminopyridine derivatives can be reacted with Meldrum’s acid, followed by condensation reactions . Microwave-assisted synthesis and solvent-free reactions have also been explored to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine, 5,6,7,8-tetrahydro-: Another naphthyridine derivative with similar structural features.
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene core but differs in functional groups.
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl: A thieno-naphthyridine derivative with distinct biological activities.
Uniqueness
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine stands out due to its unique combination of structural features and biological activities. Its trimethyl substitution pattern and specific ring fusion contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-11(2)7-14(3)6-8-4-9(12)5-13-10(8)11/h4-5H,6-7,12H2,1-3H3 |
InChI Key |
STSSNAJAHISCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1N=CC(=C2)N)C)C |
Origin of Product |
United States |
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